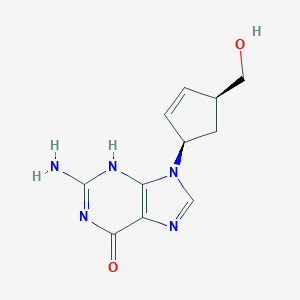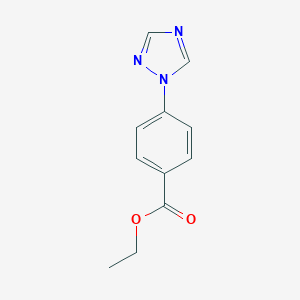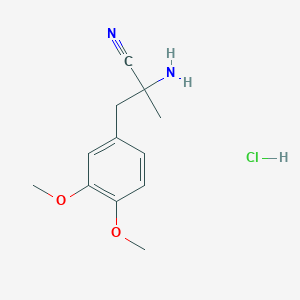
Tribehenin
Overview
Description
Tribehenin, with the molecular formula C69H134O6, is a glyceryl triester prepared from glycerin and behenic acid, a naturally-occurring long-chain fatty acid . It is used in cosmetics as a skin-conditioning agent to provide occlusive and emollient properties . It can also be used for other purposes such as make-up, suntan lotion, and deodorant .
Synthesis Analysis
Tribehenin is synthesized from glycerin and behenic acid . Under a nitrogen atmosphere, 340 g of behenic acid and 31.5 g of glycerin were reacted by heating at 250° C for 15 hours while the water that was produced was removed .
Molecular Structure Analysis
Tribehenin has a molecular weight of 1059.799 Da . It has 6 H bond acceptors, 0 H bond donors, 68 freely rotating bonds, and 2 Rule of 5 violations .
Chemical Reactions Analysis
Tribehenin is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Physical And Chemical Properties Analysis
Tribehenin has a density of 0.9±0.1 g/cm3, a boiling point of 911.8±32.0 °C at 760 mmHg, and a flash point of 321.6±25.2 °C . It has a molar refractivity of 327.0±0.3 cm3, a polar surface area of 79 Å2, and a molar volume of 1178.3±3.0 cm3 . It is insoluble in water .
Scientific Research Applications
Cosmetics and Personal Care
Tribehenin: is widely used in the cosmetics industry due to its emollient and skin-conditioning properties. It is a key ingredient in products like lipsticks, moisturizers, and sunscreens, where it provides a smooth texture and helps to retain moisture . As an occlusive agent, it forms a barrier on the skin’s surface, preventing water loss and protecting the skin from environmental stressors .
Pharmaceutical Formulations
In pharmaceuticals, Tribehenin serves as an excipient, enhancing the texture and stability of topical formulations. It is used in controlled-release drug delivery systems due to its ability to form matrices that modulate the release of active pharmaceutical ingredients . Its safety and biocompatibility make it suitable for use in various medicinal creams and ointments.
Food Industry
As an FDA-approved food additive, Tribehenin is utilized for its antioxidant properties and ability to improve the texture and sensory profile of food products . It can be found in baked goods, confections, and spreads, where it acts as a stabilizer and enhances the mouthfeel of the product.
Biotechnology
In biotechnological applications, Tribehenin is explored for its potential in bio-based materials and as a carrier for bioactive compounds. Its compatibility with other biological substances allows for the development of novel biocompatible materials that can be used in tissue engineering and regenerative medicine .
Materials Science
Tribehenin: contributes to materials science by acting as a softening agent for other waxes and as a thickening agent in various formulations. Its non-crystalline, amorphous nature allows it to modify the properties of materials, reducing rigidity and enhancing flexibility, which is crucial in the production of coatings and films .
Environmental Science
In environmental science, the biodegradability and low toxicity of Tribehenin make it an attractive option for developing environmentally friendly lubricants and greases. Its use in such applications can reduce the environmental impact compared to traditional petroleum-based products .
Mechanism of Action
Target of Action
Tribehenin, a triglyceride of behenic acid , primarily targets the skin and hair . It serves as a skin conditioning agent and hair conditioning agent .
Mode of Action
Tribehenin works by forming a barrier on the skin’s surface, which helps to prevent moisture loss . It also conditions the skin, providing a soft and pleasant feel . In hair care products, it conditions the hair, improving its texture and appearance .
Biochemical Pathways
Tribehenin is a triester of glycerin and fatty acids . It follows the same metabolic pathways as fats in food . When applied topically, it is likely metabolized into its constituent components, glycerin and behenic acid .
Pharmacokinetics
Tribehenin is primarily used in topical applications, such as cosmetics and personal care products . Therefore, its pharmacokinetics largely involve its absorption through the skin. It is considered safe as used in cosmetics and personal care products .
Result of Action
The application of Tribehenin results in improved skin and hair condition . It softens the structure of other waxes, reducing their rigidity and crystallinity . This leads to a smooth application and pleasant feel of the products it is used in . It also imparts gloss to stick systems and improves the pay-off .
Action Environment
The action of Tribehenin can be influenced by environmental factors. For instance, its melting point is between 57 - 62°C , which means its physical state could change with temperature.
Safety and Hazards
Future Directions
Tribehenin is found in both animal and vegetable fats and oils, including tallow, palm-nut, and coconut oils . It is especially helpful when creating anhydrous systems like soft solid antiperspirants and lip salves . As a very soft and amorphous (non-crystalline) wax, it can be used to change the characteristics of other waxes by reducing rigidity and crystallinity and softening their structure . This suggests potential future applications in various cosmetic and personal care products.
properties
IUPAC Name |
2,3-di(docosanoyloxy)propyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUODUULYCPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H134O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171900 | |
| Record name | Behenic acid, 1,2,3-propanetriol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1059.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(22:0/22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tribehenin | |
CAS RN |
18641-57-1 | |
| Record name | Glyceryl tribehenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18641-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Behenic acid, 1,2,3-propanetriol ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Behenic acid, 1,2,3-propanetriol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl tridocosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBEHENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC9U7TQZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(22:0/22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
| Record name | TG(22:0/22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tribehenin and what are its primary applications in cosmetics?
A1: Tribehenin, a triester of glycerin and behenic acid, is a type of glyceryl triester commonly employed in cosmetic formulations. These esters, also known as triglycerides, function as occlusive skin-conditioning agents and non-aqueous viscosity-increasing agents. [] Tribehenin specifically is utilized in cosmetics at concentrations similar to other safe and commonly used glyceryl triesters. []
Q2: How does Tribehenin behave in mixtures with other fats and oils?
A3: While the provided abstracts don't specifically address Tribehenin's behavior in mixtures, research on similar long-chain saturated triglycerides, like Trilaurin and Tristearin, suggests that their interactions with other fats and oils are complex and influenced by factors such as chain length, saturation, and temperature. [, ] These interactions can impact the crystallization behavior, microstructure, and ultimately, the functionality of the final product in applications such as food or cosmetics.
Q3: What is the molecular formula and weight of Tribehenin?
A3: Tribehenin, being the triester of glycerol (C3H8O3) and three molecules of behenic acid (C22H44O2), has the molecular formula C69H134O6 and a molecular weight of 1067.77 g/mol.
Q4: Are there any known alternatives to Tribehenin in cosmetic formulations?
A5: Yes, several other glyceryl triesters are considered safe for cosmetic use and may serve as alternatives to Tribehenin depending on the desired functionality. These include, but are not limited to, Trilaurin, Triarachidin, Tricaprin, Tricaprylin, Trierucin, Triheptanoin, Triheptylundecanoin, Triisononanoin, Triisopalmitin, Triisostearin, Trilinolein, Trimyristin, Trioctanoin, Triolein, Tripalmitin, Tripalmitolein, Triricinolein, and Tristearin. [] The choice of alternative depends on the specific application and desired properties within the cosmetic formulation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)







